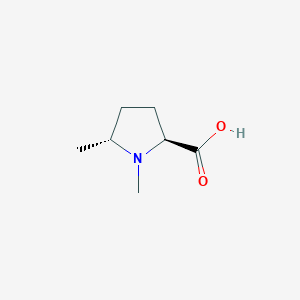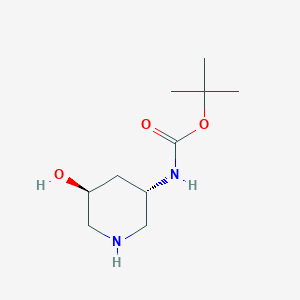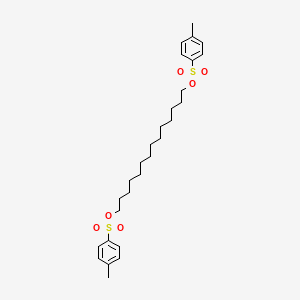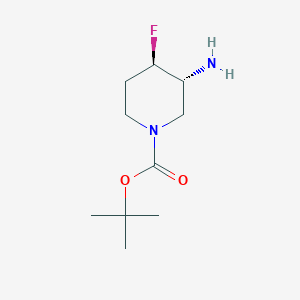
(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid, also known as L-DMPC or L-2,5-DMP, is a chiral amino acid derivative. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are key in the production of biorenewable chemicals, serving as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes. However, at certain concentrations, they become inhibitory to these microbes, impacting yield and titer negatively. This inhibitory effect is also why some carboxylic acids are used as food preservatives. Understanding the mechanisms behind this inhibition can aid in developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Influence of Metals on Electronic Systems of Ligands
Carboxylic acids play a crucial role in studying the influence of metals on the electronic systems of biologically important ligands. Research has shown how selected metals can alter the electronic systems of molecules such as benzoic and 2-hydroxybenzoic acids, among others. Understanding these interactions can predict the reactivity and stability of complex compounds, which is essential in designing drugs and other chemical products (Lewandowski et al., 2005).
Extraction and Recovery of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is vital in producing bio-based plastics and other organic acids. Research in solvent developments for LLX highlights the use of new solvents like ionic liquids and improvements in traditional solvent systems. These advancements aim at efficient acid recovery processes, which are crucial for sustainable chemical production (Sprakel & Schuur, 2019).
Antioxidant and Microbiological Activity of Carboxylic Acids
Natural carboxylic acids derived from plants exhibit significant biological activities, including antioxidant and antimicrobial properties. Structurally different carboxylic acids have been studied for their effects on various biological activities. For instance, rosmarinic acid has shown the highest antioxidant activity among studied compounds. This research helps in understanding how the structural differences in carboxylic acids influence their bioactivity, contributing to the development of natural antimicrobial agents and antioxidants (Godlewska-Żyłkiewicz et al., 2020).
Biotechnological Applications
Carboxylic acids, such as lactic acid produced from biomass, serve as precursors for a variety of chemicals through biotechnological routes. These include the production of pyruvic acid, acrylic acid, and lactate ester. The flexibility of carboxylic acids in drug synthesis and their role in producing value-added chemicals highlight their importance in green chemistry and the potential for sustainable industrial processes (Gao et al., 2011).
Eigenschaften
IUPAC Name |
(2S,5R)-1,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTCGHJSSSKJHU-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)


![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B3112946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)


![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3112997.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3113002.png)


